molecular formula C21H26O3 B1670853 Docebenone CAS No. 80809-81-0

Docebenone

Cat. No.: B1670853
CAS No.: 80809-81-0
M. Wt: 326.4 g/mol
InChI Key: WDEABJKSGGRCQA-UHFFFAOYSA-N
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Scientific Research Applications

Docebenone has several scientific research applications, including:

Safety and Hazards

Docebenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid inhalation and contact with eyes and skin . In case of contact, immediate medical attention is recommended .

Biochemical Analysis

Biochemical Properties

Docebenone interacts with the enzyme 5-lipoxygenase (5-LO), inhibiting its function . This interaction plays a significant role in biochemical reactions, particularly those involving the immune system, infectious diseases, and otorhinolaryngologic diseases . The inhibition of 5-LO by this compound can significantly affect the secretion of leukotriene B4 (LTB4), a potent inflammatory mediator .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the ability of trichomonads to secrete LTB4 . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with 5-LO. By inhibiting this enzyme, this compound can alter the production of inflammatory mediators like LTB4 . This can lead to changes in gene expression and potentially influence other biomolecular interactions.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have anti-inflammatory effects in several animal models following local dosing

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway through its inhibition of the 5-LO enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docebenone involves the substitution of hydrogen atoms in p-benzoquinone with three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group . The specific reaction conditions and reagents used in this process are not widely documented in public sources.

Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in available literature.

Chemical Reactions Analysis

Types of Reactions: Docebenone undergoes several types of chemical reactions, including:

    Oxidation: As a benzoquinone derivative, this compound can participate in redox reactions.

    Reduction: It can be reduced to its corresponding hydroquinone form.

    Substitution: The compound can undergo substitution reactions at the benzoquinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydrogen atoms on the benzoquinone ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound would yield its hydroquinone derivative .

Comparison with Similar Compounds

    Baicalein: Another lipoxygenase inhibitor that also exhibits anti-inflammatory properties.

    Zileuton: A specific inhibitor of 5-lipoxygenase used in the treatment of asthma.

    Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with antioxidant properties.

Uniqueness of Docebenone: this compound is unique due to its specific structure, which includes a 12-hydroxydodeca-5,10-diyn-1-yl group. This structural feature contributes to its potent inhibitory effects on arachidonate 5-lipoxygenase and its role as a ferroptosis inhibitor .

Properties

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEABJKSGGRCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045125
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80809-81-0
Record name Docebenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docebenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docebenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AA-861
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DOCEBENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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